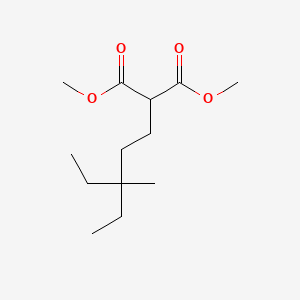

Dimethyl (3,3-diethylbutyl)malonate

Descripción general

Descripción

Dimethyl (3,3-diethylbutyl)malonate is an organic compound with the chemical formula C16H30O4 and CAS registry number 73049-73-7 . . This colorless liquid is primarily used in organic synthesis due to its reactivity and versatility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimethyl (3,3-diethylbutyl)malonate can be synthesized through the malonic ester synthesis. This process involves the deprotonation of diethyl malonate with a base such as sodium ethoxide in ethanol, forming an enolate ion. The enolate ion then undergoes alkylation with an alkyl halide, such as 3,3-diethylbutyl bromide, in an S_N2 reaction . The reaction conditions typically include:

Base: Sodium ethoxide in ethanol

Temperature: Room temperature to slightly elevated temperatures

Reaction Time: Several hours to ensure complete alkylation

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactors: Large-scale reactors with precise temperature and pressure control

Purification: Distillation and recrystallization to obtain high-purity product

Safety Measures: Proper handling of reagents and waste management to ensure safety and environmental compliance

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl (3,3-diethylbutyl)malonate undergoes several types of chemical reactions, including:

Alkylation: Formation of new C-C bonds through S_N2 reactions with alkyl halides

Hydrolysis: Conversion to malonic acid derivatives under acidic or basic conditions

Decarboxylation: Loss of CO2 upon heating, forming substituted monocarboxylic acids

Common Reagents and Conditions

Alkylation: Sodium ethoxide, alkyl halides

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide

Decarboxylation: Heating in the presence of acid

Major Products

Alkylation: Substituted malonic esters

Hydrolysis: Malonic acid derivatives

Decarboxylation: Substituted monocarboxylic acids

Aplicaciones Científicas De Investigación

Dimethyl (3,3-diethylbutyl)malonate is used in various scientific research applications, including:

Organic Synthesis: As a building block for synthesizing complex molecules

Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients

Material Science: Used in the development of new materials with specific properties

Mecanismo De Acción

The mechanism of action of Dimethyl (3,3-diethylbutyl)malonate involves its reactivity as an ester. The compound can undergo nucleophilic substitution reactions, where the ester group is attacked by nucleophiles, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Diethyl malonate: A simpler ester with similar reactivity but without the branched alkyl chain

Dimethyl malonate: Another ester with two methyl groups instead of the branched alkyl chain

Uniqueness

Dimethyl (3,3-diethylbutyl)malonate is unique due to its branched alkyl chain, which can influence its reactivity and the properties of the products formed. This makes it a valuable compound in organic synthesis and other applications where specific structural features are required.

Actividad Biológica

Dimethyl (3,3-diethylbutyl)malonate is a diester derivative of malonic acid, characterized by the molecular formula C₁₃H₂₄O₄. This compound features two methoxy groups (-OCH₃) and a 3,3-diethylbutyl substituent, which enhances its reactivity and solubility in organic solvents. Its structural properties make it a valuable reagent in organic synthesis and medicinal chemistry, particularly for the development of novel therapeutic agents.

This compound can be synthesized through various methods, including:

- Esterification : Reacting malonic acid with 3,3-diethylbutanol in the presence of an acid catalyst.

- Transesterification : Using dimethyl malonate and 3,3-diethylbutanol under reflux conditions.

The unique structure of this compound allows it to undergo multiple chemical transformations, including alkylation, decarboxylation, and condensation reactions. These properties are crucial for constructing complex organic molecules.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dimethyl Malonate | C₆H₁₀O₄ | Simple diester used widely in organic synthesis |

| Diethyl Malonate | C₇H₁₂O₄ | Commonly used for barbiturate synthesis |

| Diisopropyl Malonate | C₉H₁₈O₄ | Higher steric hindrance due to isopropyl groups |

| Dimethyl (2-ethylhexyl)malonate | C₁₃H₂₄O₄ | Similar structure but different alkyl substituents |

The distinct alkyl chain configuration of this compound contributes to its enhanced solubility and reactivity compared to simpler malonates.

Research indicates that this compound exhibits significant biological activity through its metabolic conversion to malonate. Malonate acts as a competitive inhibitor of succinate dehydrogenase (SDH), a crucial enzyme in the citric acid cycle. This inhibition can lead to an accumulation of succinate in cells, influencing various metabolic pathways and potentially modulating reactive oxygen species (ROS) generation .

Case Studies and Research Findings

- Inflammatory Response Modulation : A study demonstrated that pretreatment with dimethyl malonate increased succinate levels in macrophages exposed to lipopolysaccharide (LPS), suggesting a role in modulating inflammation through metabolic pathways .

- Antimicrobial Activity : Chalcone derivatives containing malonate groups have shown promising antibacterial and antiviral activities. Compounds synthesized with the malonate moiety exhibited significant efficacy against various pathogens, indicating potential therapeutic applications .

- Safety Profile : Toxicological assessments have indicated that this compound does not present significant genotoxic or reproductive toxicity risks at tested doses . This safety profile is essential for its consideration in medicinal chemistry applications.

Potential Applications

- Medicinal Chemistry : The compound's ability to modify biological pathways positions it as a candidate for developing new drugs targeting metabolic disorders or inflammatory diseases.

- Organic Synthesis : Its versatility makes it a valuable building block for synthesizing complex organic compounds with potential therapeutic effects.

Propiedades

IUPAC Name |

dimethyl 2-(3-ethyl-3-methylpentyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-6-13(3,7-2)9-8-10(11(14)16-4)12(15)17-5/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUDWMLXCFRVDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC)CCC(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Tryptones | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18462 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

73049-73-7 | |

| Record name | Peptones | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Peptones | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.